3-(4-Hydroxyphenyl)propionitrile

Beschreibung

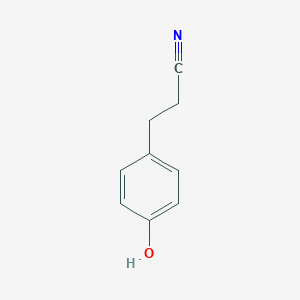

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMJGLYRWRHKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938411 | |

| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17362-17-3 | |

| Record name | 4-Hydroxybenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17362-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Hydroxyphenyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17362-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-hydroxyphenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Hydroxyphenyl Propionitrile

Established Synthetic Routes for 3-(4-Hydroxyphenyl)propionitrile

The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of phenol (B47542) derivatives or the modification of naturally occurring amino acids.

Synthesis from Related Phenyl Propionitrile (B127096) Precursors

A primary industrial method for synthesizing this compound involves the C-alkylation of phenol with acrylonitrile (B1666552). google.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron trichloride (B1173362) (FeCl₃). google.com The process involves reacting phenol and acrylonitrile in the presence of the catalyst, followed by heating. google.com After the reaction is complete, the mixture is cooled and treated with iced water to separate the product. google.com The resulting oily layer contains this compound along with unreacted phenol and byproducts. google.com

Reaction Conditions for Synthesis from Phenol and Acrylonitrile

| Reactants | Catalyst | Temperature | Outcome |

|---|---|---|---|

| Phenol, Acrylonitrile | Aluminum trichloride (anhydrous) | 80-120 °C | Formation of an oil layer containing this compound. google.com |

Alternative Synthetic Approaches to the this compound Core

Alternative pathways to the this compound skeleton have been explored, utilizing different starting materials. One notable approach begins with the naturally occurring amino acid, L-tyrosine. wikipedia.orgnist.gov L-tyrosine, or 4-hydroxyphenylalanine, possesses the required 4-hydroxyphenylpropyl backbone. wikipedia.org Biosynthetic routes in organisms like plants and microorganisms also produce tyrosine from prephenate via the shikimate pathway. wikipedia.org The conversion of tyrosine to the propionitrile would involve multiple enzymatic or chemical steps to transform the amino and carboxylic acid groups into a nitrile functionality.

Another synthetic route involves the hydrocyanation of 4-vinylphenol. wikipedia.org 4-Vinylphenol, which can be produced by the dehydrogenation of 4-ethylphenol, features a vinyl group that can potentially undergo addition reactions to introduce the cyanoethyl group. wikipedia.org

Derivatization and Functionalization of this compound

The this compound molecule serves as a versatile scaffold for the synthesis of various derivatives through reactions targeting the aromatic ring, the nitrile group, or the phenolic hydroxyl group.

Transformation to Amine Derivatives (e.g., 3-amino-4-hydroxyphenyl-propionitrile)

The synthesis of 3-amino-4-hydroxyphenyl-propionitrile from this compound is a two-step process. prepchem.com The first step is the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.

The process begins with the nitration of 4-hydroxy-phenyl-propionitrile using nitric acid in glacial acetic acid. prepchem.com This reaction introduces a nitro group onto the aromatic ring, yielding 3-nitro-4-hydroxyphenyl-propionitrile. prepchem.com Subsequently, the nitro derivative is reduced to the corresponding amine, 3-amino-4-hydroxyphenyl-propionitrile. prepchem.com This reduction is typically carried out using hydrogen gas with a palladium on charcoal (Pd/C) catalyst in an ethanol (B145695) solvent at room temperature. prepchem.com

Key Transformation Data

| Starting Material | Intermediate | Final Product | Melting Point (°C) |

|---|---|---|---|

| 4-Hydroxy-phenyl-propionitrile | 3-nitro-4-hydroxyphenyl-propionitrile | - | 104 prepchem.com |

Conversion to Carboxylic Acid and Amide Analogs (e.g., 3-(4-Hydroxyphenyl)propionic acid and 3-(4-Hydroxyphenyl)propionamide)

The nitrile functional group in this compound can be hydrolyzed to form the corresponding carboxylic acid or amide.

The conversion to 3-(4-hydroxyphenyl)propionic acid is achieved through alkaline hydrolysis. google.com The nitrile is treated with an aqueous solution of a strong base, such as sodium hydroxide, and heated. google.com After the reaction, the solution is cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid product. google.com

The synthesis of 3-(4-hydroxyphenyl)propionamide can be accomplished through several methods. One approach involves the reaction of the corresponding acid, p-hydroxyphenylpropionic acid, with thionyl chloride to form an acyl chloride, which is then reacted with ammonia (B1221849). google.com Another method involves direct partial hydrolysis of the nitrile, often under controlled acidic or basic conditions or using specific catalysts. A reported synthesis involves treating 2g of p-hydroxyphenylpropionamide with 15mL of thionyl chloride, followed by reaction with concentrated ammonia water at low temperatures to yield 3-(4-hydroxyphenyl)propanamide. google.com

Introduction of Nitro Groups (e.g., 3-nitro-4-hydroxyphenyl-propionitrile)

A nitro group can be introduced onto the aromatic ring of this compound via electrophilic aromatic substitution. Specifically, the nitration is performed by treating 4-hydroxy-phenyl-propionitrile with 65% nitric acid in a glacial acetic acid solvent. prepchem.com The reaction is maintained at a cool temperature of 10-15°C over a period of about two hours to yield 3-nitro-4-hydroxyphenyl-propionitrile, which has a reported melting point of 104°C. prepchem.com This nitro derivative is a key intermediate for synthesizing other functionalized compounds, such as the corresponding amine derivative. prepchem.com

Role as a Building Block in Complex Organic Synthesis

The unique combination of functional groups in this compound allows it to serve as a strategic starting material in multi-step organic synthesis. The nitrile can be transformed into other key functional groups, such as amines or carboxylic acids, while the phenolic hydroxyl group activates the benzene (B151609) ring for electrophilic substitution reactions. This dual functionality is pivotal for its use in constructing elaborate molecular architectures.

Integration into Polycyclic Systems

A primary application of this compound as a building block is its potential use in the synthesis of nitrogen-containing polycyclic systems, particularly isoquinoline (B145761) alkaloids and their analogues. This is typically achieved through classical cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions. numberanalytics.comnrochemistry.com

To be utilized in these reactions, the propionitrile must first undergo a reduction of its nitrile group to a primary amine. This transformation converts this compound into the corresponding β-arylethylamine, specifically 3-(4-hydroxyphenyl)propan-1-amine. This intermediate is the key substrate for intramolecular cyclization.

Bischler-Napieralski Reaction:

This reaction facilitates the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. nrochemistry.comwikipedia.org The process involves two main stages:

Amide Formation: The β-arylethylamine derived from this compound is first acylated to form an amide.

Cyclization: The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. wikipedia.orgorganic-chemistry.org The electron-donating hydroxyl group on the phenyl ring activates the aromatic system, facilitating an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. nrochemistry.com The reaction proceeds through a nitrilium ion or a dichlorophosphoryl imine-ester intermediate. nrochemistry.comwikipedia.org

Pictet-Spengler Reaction:

This reaction constructs a tetrahydroisoquinoline or a tetrahydro-β-carboline ring system by condensing a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. numberanalytics.comwikipedia.orgnrochemistry.com

Iminium Ion Formation: The β-arylethylamine (derived from the reduction of this compound) reacts with an aldehyde to form an iminium ion. wikipedia.orgnrochemistry.com

Intramolecular Cyclization: The electron-rich phenyl ring, activated by the hydroxyl group, attacks the electrophilic iminium ion, leading to the closure of a new six-membered ring and the formation of the tetrahydroisoquinoline core. wikipedia.org

The utility of these reactions lies in their ability to generate the core scaffolds of numerous biologically active natural products and pharmaceutical agents. numberanalytics.comnih.gov The strategic placement of the hydroxyl group on the precursor, this compound, is crucial for directing and promoting the key ring-closing step.

Cascade Reactions and Multicomponent Synthesis Involving Propionitrile Derivatives

The propionitrile moiety is a key participant in modern synthetic strategies that aim to build molecular complexity in a single step. Cascade (or tandem) reactions and multicomponent reactions (MCRs) are highly efficient processes that combine several transformations in one pot, minimizing waste and improving atom economy. organic-chemistry.org Propionitrile derivatives, including this compound and its analogues, are valuable substrates in such reactions.

A notable example is the palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropionitrile (B137533) derivatives with arylboronic acids to produce substituted dihydrochalcones. acs.orgnih.gov This process involves an aryl addition, hydroxyl elimination, and a reduction Heck approach in a single operation. acs.org While the direct use of this compound in this specific sequence is not detailed, the reaction highlights the reactivity of the propionitrile framework.

The reaction proceeds by coupling 3-hydroxypropanenitrile with two molecules of an arylboronic acid, leading to a 1,3-diarylated product. acs.orgresearchgate.net Researchers have demonstrated that mixed diarylation can also be achieved by using two different arylboronic acids. acs.orgnih.gov

| Arylboronic Acid 1 | Arylboronic Acid 2 | Resulting Product Structure | Yield | Reference |

|---|---|---|---|---|

| (4-(Trifluoromethyl)phenyl)boronic acid | Phenylboronic acid | Substituted Dihydrochalcone | Moderate | acs.org |

| (4-(Trifluoromethyl)phenyl)boronic acid | p-Tolylboronic acid | Substituted Dihydrochalcone | Moderate | acs.org |

| (4-(Trifluoromethyl)phenyl)boronic acid | (2-Hydroxyphenyl)boronic acid | Substituted Dihydrochalcone | Moderate | acs.org |

| (4-(Trifluoromethyl)phenyl)boronic acid | (3-Chlorophenyl)boronic acid | Substituted Dihydrochalcone | Moderate | acs.org |

| (4-(Trifluoromethyl)phenyl)boronic acid | Naphthalen-1-ylboronic acid | Substituted Dihydrochalcone | Moderate | acs.org |

| (4-(Trifluoromethyl)phenyl)boronic acid | Thiophen-3-ylboronic acid | Substituted Dihydrochalcone | Moderate | acs.org |

Furthermore, the Pictet-Spengler reaction itself can be integrated into tandem sequences. For instance, it has been combined with the Ugi multicomponent reaction to construct highly complex polycyclic architectures in a few efficient steps. nih.gov This demonstrates the power of using fundamental building blocks like propionitrile derivatives in sophisticated, multi-reaction sequences to rapidly generate molecular diversity.

Biological Activities and Pharmacological Investigations of 3 4 Hydroxyphenyl Propionitrile

Modulation of Estrogen Receptors by 3-(4-Hydroxyphenyl)propionitrile

Extensive literature searches for peer-reviewed scientific studies on the direct interaction between this compound and estrogen receptors (ERα and ERβ) did not yield specific data. Research in this area is heavily focused on a structurally related but distinct compound, 2,3-bis(4-hydroxyphenyl)propionitrile (B1662864) (DPN), which is a well-documented selective agonist for Estrogen Receptor Beta (ERβ). Current time information in York County, US. The information below pertains strictly to what is available for this compound.

Evaluation as a Tool for Estrogen Receptor Beta (ERβ) Research

There is no available scientific literature that evaluates or validates the use of this compound as a specific research tool for Estrogen Receptor Beta (ERβ). Its potential selectivity and utility in this context have not been documented in peer-reviewed studies. The scientific community utilizes other compounds, such as DPN, for this purpose due to their proven high affinity and selective agonist activity at ERβ. Current time information in York County, US.

Comparative Studies with Selective Estrogen Receptor Modulators (SERMs) and Agonists

No published comparative studies are available that analyze the activity of this compound alongside known Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202) or raloxifene, or other estrogen receptor agonists.

Cellular and Molecular Mechanisms of Estrogen Receptor Interaction

Detailed information regarding the cellular and molecular mechanisms of how this compound interacts with estrogen receptors is not available in the scientific literature. Studies describing its binding affinity, receptor conformational changes, or downstream transcriptional effects have not been published. The mechanism of action for estrogen receptor modulation is well-understood for other ligands, involving binding to the receptor's ligand-binding domain, which induces conformational changes and subsequent interaction with co-regulator proteins and estrogen response elements on DNA. datapdf.comchemchart.com However, these specific interactions have not been investigated for this compound.

Anticancer and Cytotoxic Potential

Research into the specific anticancer and cytotoxic properties of this compound is limited. While related compounds and various plant extracts have been studied for their antiproliferative effects, specific data for this nitrile compound are scarce.

Identification as a Lead Compound in Plant Extracts with Cytotoxic Properties

There are no prominent studies in the available scientific literature that identify this compound as the primary lead compound responsible for the cytotoxic properties of a specific plant extract. Cytotoxicity screening of medicinal plants is a common research practice to identify new chemotherapeutic agents, but these studies have not singled out this compound as a key active component.

In Vitro Assays for Antiproliferative Activity in Cancer Cell Lines

Specific data from in vitro assays detailing the antiproliferative or cytotoxic activity (such as IC50 values) of this compound against various cancer cell lines are not available in published peer-reviewed literature. While numerous studies evaluate the cytotoxicity of novel synthetic compounds or plant extracts against cell lines like MCF-7 (breast cancer), HCT 116 (colon cancer), or HeLa (cervical cancer), this particular compound has not been a subject of such published investigations.

The structurally related dihydrochalcone, phloretin (B1677691), from which this compound can be considered a derivative, has demonstrated antiproliferative effects and the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including oral, gastric, and liver cancer cells. For example, phloretin showed an IC50 of 12.5 µM in human SCC-1 oral cancer cells and 120 µM on gastric GES-1 cells. However, this information pertains to phloretin and not directly to its nitrile derivative.

Mechanistic Pathways Underlying Cytotoxicity

While direct studies on the cytotoxic mechanisms of this compound are not extensively detailed in current literature, research on structurally related compounds provides significant insights into the potential pathways. Compounds featuring the 4-hydroxyphenyl moiety have demonstrated cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Derivatives of 4-hydroxybenzoic acid, for instance, have been identified as pan-Histone Deacetylase (HDAC) inhibitors. nih.gov By inhibiting HDACs, these compounds can alter protein acetylation levels, leading to the arrest of cell cycle progression and subsequently triggering apoptotic cell death in cancer cells, while notably not affecting the viability of normal cells. nih.gov This suggests a potential therapeutic window for cancer treatment.

Further research into other related compounds supports these findings. 4-Hydroxyderricin, a natural chalcone (B49325), has been shown to induce both apoptosis and cell cycle arrest in hepatocellular carcinoma cells by modulating the PI3K/AKT/mTOR signaling pathway. mdpi.com Similarly, 4β-hydroxywithanolide E, isolated from Physalis peruviana, causes G0/G1 cell cycle arrest at lower concentrations and induces apoptosis at higher concentrations in colon cancer cells. nih.gov The mechanism involves the downregulation of Hsp90 client proteins and modifications to histone acetylation. nih.gov

Additionally, studies on synthetic compounds like 1,3-disubstituted thiourea (B124793) derivatives, which can incorporate a phenyl group, have revealed strong pro-apoptotic activity in colon cancer cell lines. nih.gov These findings collectively suggest that the 4-hydroxyphenyl scaffold, a key feature of this compound, is prevalent in compounds that exert cytotoxicity through critical cellular pathways like cell cycle control and programmed cell death.

Other Reported Biological Activities and Therapeutic Applications

The 4-hydroxyphenyl structural motif is a key component in various compounds that exhibit a wide range of biological activities, highlighting its significance in medicinal chemistry.

Antimicrobial Investigations and Derivatives

The search for new antimicrobial agents to combat multidrug-resistant (MDR) pathogens is a global health priority. nih.gov Derivatives of this compound have emerged as promising candidates in this field. Specifically, a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated significant, structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. nih.govnih.gov

Particularly noteworthy are hydrazone derivatives containing heterocyclic substituents, which have shown the most potent and broad-spectrum antimicrobial effects. nih.govresearchgate.net These compounds have been effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and the emerging fungal threat, Candida auris. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for some of these derivatives underscore their potential. nih.gov

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Pathogen | Derivative Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Hydrazones | 1 - 8 | researchgate.net |

| Vancomycin-resistant Enterococcus faecalis (VRE) | Hydrazones | 0.5 - 2 | researchgate.net |

| Gram-negative pathogens | Hydrazones | 8 - 64 | researchgate.net |

| Drug-resistant Candida species | Hydrazones | 8 - 64 | researchgate.net |

| Candida auris | General Derivatives | 0.5 - 64 | nih.govresearchgate.net |

| Carbapenemase-producing E. coli | Dihydrazide | 64 | nih.gov |

| Multidrug-resistant P. aeruginosa | Dihydrazide | 32 | nih.gov |

The initial starting compounds in some syntheses, such as N-(4-hydroxyphenyl)-β-alanine hydrazide, showed weak or no activity, demonstrating that specific chemical modifications are crucial for enhancing the antimicrobial potency of the 4-hydroxyphenyl scaffold. nih.gov

Anti-inflammatory and Analgesic Properties of Related Compounds

Compounds structurally related to this compound have shown notable anti-inflammatory properties. One such compound is 3-(4-hydroxyphenyl)propionic acid (HPPA), a known major metabolite of procyanidin (B600670) A2. Studies have shown that HPPA can suppress macrophage foam cell formation, a key process in atherosclerosis. rsc.org Its anti-inflammatory mechanism involves the restriction of cellular oxidative stress and inflammation induced by oxidized low-density lipoprotein (ox-LDL) through the nuclear factor kappa-B (NF-κB) pathway. rsc.org

Further evidence comes from the study of 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), a phenylpropanoid isolated from Juglans mandshurica. HHMP significantly inhibits the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govelsevierpure.com The mechanism for this activity is the blockage of the NF-κB and MAPK signaling pathways. nih.gov These findings highlight the potential of the 4-hydroxyphenyl core structure in developing agents to treat inflammation-related disorders. nih.gov

Potential for Developing Therapeutic Agents

The diverse biological activities demonstrated by derivatives containing the 4-hydroxyphenyl moiety underscore their significant potential for the development of new therapeutic agents. nih.gov The scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid is considered a promising foundational platform for creating novel antimicrobial drugs specifically targeting emerging and drug-resistant pathogens. nih.govresearchgate.net

The demonstrated efficacy of these derivatives against highly resistant bacteria and fungi provides a strong rationale for further preclinical evaluation. nih.gov Beyond antimicrobial applications, the potent anti-inflammatory and cytotoxic activities of related compounds suggest broader therapeutic possibilities. The ability of 4-hydroxybenzoic acid derivatives to selectively induce apoptosis in cancer cells points toward their potential as anticancer agents. nih.gov Similarly, the anti-inflammatory properties of compounds like HHMP suggest they could be developed into treatments for various inflammatory conditions. nih.gov The versatility of the 4-hydroxyphenyl scaffold makes it a valuable starting point for medicinal chemists in the design and synthesis of future therapeutic agents.

Structure Activity Relationship Sar Studies of 3 4 Hydroxyphenyl Propionitrile and Analogs

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.gov For 3-(4-Hydroxyphenyl)propionitrile, the key pharmacophoric features are centered around its two main components: the hydroxyphenyl group and the propionitrile (B127096) chain.

The essential pharmacophoric features are generally understood as:

A Hydrogen Bond Donor (D): The hydroxyl (-OH) group on the phenyl ring is a critical hydrogen bond donor. nih.gov

An Aromatic Ring (R): The phenyl ring itself serves as an aromatic feature, capable of engaging in hydrophobic and π-π stacking interactions with a receptor. nih.gov

A Hydrophobic Group (H): The ethyl linker (-CH2-CH2-) of the propionitrile chain contributes to the molecule's hydrophobic character. nih.gov

A Hydrogen Bond Acceptor (A): The nitrile group (-C≡N) can function as a hydrogen bond acceptor. nih.gov

These features are crucial for the molecule's ability to bind to target receptors, such as estrogen receptor β (ERβ), for which it is often used as a research tool. fishersci.comebi.ac.uk The spatial arrangement of these features defines the molecule's ability to fit within a receptor's binding pocket and elicit a biological response.

Impact of Substitutions on the Hydroxyphenyl Moiety and Propionitrile Chain

Modifications to either the hydroxyphenyl ring or the propionitrile side chain can significantly alter the compound's biological activity. Strategic substitutions are a key method for probing the SAR and optimizing the molecule's properties.

Hydroxyphenyl Moiety: The phenolic hydroxyl group is often crucial for activity. Its removal or substitution can lead to a significant loss of potency. The substitution pattern on the benzene (B151609) ring is also a determining factor in the biological activity of related compounds. nih.gov For instance, in studies of similar phenolic structures, the introduction of various substituents on the benzene ring has been shown to produce derivatives with a wide range of biological activities, highlighting the structure-dependent nature of these effects. nih.gov The electronic properties of these substituents can influence the acidity of the phenolic proton and the electron density of the aromatic ring, thereby affecting receptor binding affinity.

The following table summarizes the expected impact of substitutions based on SAR principles observed in related compounds.

| Modification Site | Substitution Type | Observed/Expected Impact on Activity | Rationale |

| Hydroxyphenyl Moiety | Removal/Masking of -OH group | Decrease in activity | The hydroxyl group is a key pharmacophoric feature, acting as a hydrogen bond donor. nih.govu-tokyo.ac.jp |

| Hydroxyphenyl Moiety | Addition of electron-withdrawing groups | Variable | Can alter the acidity of the phenol (B47542) and electronic interactions with the receptor. nih.gov |

| Hydroxyphenyl Moiety | Addition of bulky groups | Decrease in activity | May cause steric hindrance within the receptor's binding pocket. u-tokyo.ac.jp |

| Propionitrile Chain | Change in length | Variable | Affects the positioning of the pharmacophoric groups within the binding site. nih.gov |

| Propionitrile Chain | Introduction of polar groups | Variable | Alters solubility and potential for new hydrogen bonding interactions. |

| Propionitrile Chain | Replacement of nitrile group | Significant change in activity | The nitrile group is a key polar feature and hydrogen bond acceptor. nih.gov |

Comparative SAR Analysis with Structurally Related Estrogenic Compounds

The SAR of this compound is best understood when compared with structurally related compounds that also interact with the estrogen receptor. A key analog is 2,3-bis(4-hydroxyphenyl)propionitrile (B1662864) (DPN), a well-known specific agonist for estrogen receptor β (ERβ). ebi.ac.ukuni-freiburg.de

Both this compound and DPN share the critical 4-hydroxyphenyl pharmacophore. However, DPN contains a second 4-hydroxyphenyl group. This additional feature dramatically increases its binding affinity and selectivity for ERβ. ebi.ac.uk Quantitative structure-activity relationship (QSAR) studies on diverse sets of estrogenic compounds consistently show that the presence and position of phenolic hydroxyl groups are paramount for binding to the estrogen receptor. u-tokyo.ac.jpnih.gov

The estrogen receptor is known to be able to accommodate ligands of different sizes and shapes by making minor adjustments in the residues surrounding the binding domain. u-tokyo.ac.jp This flexibility explains why a variety of structures, from steroids like estradiol (B170435) to non-steroidal compounds like DPN and tamoxifen (B1202), can bind to the receptor. For many phenolic compounds, including environmental estrogens like bisphenol A and octylphenol, their estrogenic activity correlates with their ability to present a properly positioned phenol ring that mimics the A-ring of estradiol. u-tokyo.ac.jp

The table below compares this compound with related estrogenic compounds.

| Compound | Key Structural Features | Receptor Activity Profile |

| This compound | One 4-hydroxyphenyl ring, flexible propionitrile chain. nih.gov | Tool compound for studying ERβ. fishersci.com |

| 2,3-bis(4-hydroxyphenyl)propionitrile (DPN) | Two 4-hydroxyphenyl rings. ebi.ac.uk | Specific and potent agonist for ERβ. ebi.ac.uk |

| Estradiol | Steroidal backbone with a phenol A-ring and a 17β-hydroxyl group. | Potent agonist for both ERα and ERβ. |

| Bisphenol A | Two 4-hydroxyphenyl rings linked by a central carbon atom. | Binds to both ERα and ERβ. |

This comparative analysis underscores that while the single 4-hydroxyphenyl group of this compound is sufficient for ERβ interaction, the addition of a second phenolic moiety, as seen in DPN and Bisphenol A, can significantly enhance this activity.

Design and Synthesis of Novel Derivatives for Enhanced Selectivity and Potency

The insights gained from SAR and QSAR studies provide a rational basis for the design and synthesis of novel derivatives of this compound with improved therapeutic properties. The goal is often to enhance potency (the concentration required for an effect) and selectivity (the ability to interact with a specific target over others). nih.goveurekaselect.com

The strategic integration of a phenol moiety is a promising approach for developing highly bioactive compounds. nih.gov Based on the SAR, several strategies can be envisioned for creating novel derivatives:

Substitution on the Phenyl Ring: Introducing small electron-donating or electron-withdrawing groups at positions ortho or meta to the hydroxyl group could fine-tune the electronic properties and binding affinity.

Modification of the Propionitrile Chain: The chain could be rigidified or constrained to lock the molecule into a more favorable conformation for receptor binding. This could involve creating cyclic analogs or introducing double bonds.

Bioisosteric Replacement of the Nitrile Group: The nitrile group could be replaced with other functional groups that can also act as hydrogen bond acceptors, such as a carboxylate, amide, or a small heterocyclic ring, to explore different binding interactions.

Scaffold Hopping and Dimerization: Inspired by potent compounds like DPN, derivatives could be synthesized that incorporate a second phenyl or hydroxyphenyl group, attached at various positions along the propionitrile backbone, to probe for additional binding interactions and enhance potency.

The synthesis of such novel derivatives would involve multi-step chemical reactions. nih.gov For example, condensation reactions could be used to attach various aldehydes and ketones to a modified propionitrile backbone, creating a library of new hydrazone derivatives for screening. nih.gov Each new compound would then be evaluated for its biological activity, and the results would be used to further refine the SAR model, guiding the next round of molecular design in a continuous cycle of optimization. nih.goveurekaselect.com

Analytical Methodologies for Characterization, Identification, and Detection of 3 4 Hydroxyphenyl Propionitrile

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(4-Hydroxyphenyl)propionitrile by examining the interaction of the molecule with electromagnetic radiation.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the case of this compound, which has a molecular formula of C₉H₉NO and a molecular weight of 147.1739 g/mol , electron ionization mass spectrometry (EI-MS) provides a distinct fragmentation pattern that serves as a molecular fingerprint. nist.govnist.gov The mass spectrum is generated by bombarding the molecule with electrons, causing it to ionize and break apart into characteristic fragment ions. The analysis of these fragments helps in confirming the compound's structure. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound. nist.gov

Table 1: Key Mass Spectrum Data (Electron Ionization) for this compound

| Property | Value |

|---|---|

| Formula | C₉H₉NO |

| Molecular Weight | 147.1739 |

| CAS Registry Number | 17362-17-3 |

| InChIKey | KDMJGLYRWRHKJS-UHFFFAOYSA-N |

Source: NIST WebBook nist.govnist.gov

Chromatographic techniques are essential for separating this compound from impurities, thereby enabling purity assessment and quantification. Gas chromatography (GC) is particularly well-suited for volatile and thermally stable compounds. nist.gov The NIST has compiled GC data for this compound, including its retention index (RI) on a non-polar column. nist.gov The retention index is a standardized measure of a compound's elution time on a specific GC column and temperature program, which aids in its identification. By comparing the retention time of an unknown sample to that of a known standard of this compound, its presence can be confirmed and its purity can be determined by analyzing the area of the chromatographic peak.

Table 2: Gas Chromatography Data for this compound

| Column Type | Active Phase | Retention Index (Van Den Dool and Kratz) |

|---|---|---|

| Capillary | HP-5MS | 1489.5 |

Source: NIST Mass Spectrometry Data Center nist.govnist.gov

Beyond MS and GC, other analytical methods contribute to the comprehensive characterization of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. The resulting IR spectrum shows absorption bands corresponding to specific functional groups present in the molecule. For this compound, characteristic peaks for the hydroxyl (-OH), nitrile (-C≡N), and aromatic ring C-H bonds would be expected. The NIST provides a gas-phase IR spectrum for this compound. nist.gov

X-ray Crystallography: While direct X-ray crystal structure data for this compound is not readily available, the technique is invaluable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been successfully applied to derivatives of related compounds, such as 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives. mdpi.com In such studies, single-crystal X-ray diffraction allows for the unambiguous determination of stereochemistry and conformation, as demonstrated by the analysis of cis- and trans-isomers. mdpi.com This highlights the potential of X-ray crystallography for the structural analysis of crystalline derivatives of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess purity. A spot of the sample is applied to a thin layer of adsorbent material (like silica (B1680970) gel) on a flat carrier, and a solvent (the mobile phase) is drawn up the plate via capillary action, separating the components based on their differential partitioning between the stationary and mobile phases.

Bioanalytical Methods for Detection in Biological Matrices

Detecting and quantifying this compound and related metabolites in complex biological samples like plasma, urine, or tissue extracts requires highly sensitive and specific bioanalytical methods.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been used for the profiling of metabolites in plant extracts, where it enabled the tentative identification of structurally similar compounds like 3-(4-hydroxyphenyl)prop-2-enoic acid. ekb.eg This demonstrates the applicability of LC-MS for identifying and quantifying phenolic compounds within a complex biological matrix.

Furthermore, a related compound, 3-(4-hydroxyphenyl)propionic acid (HPPA), has been investigated as a fluorogenic substrate in ligand-binding assays (LBAs) for bioanalysis. nih.gov Replacing a conventional chromogenic substrate with the fluorogenic HPPA in an enzyme-linked immunosorbent assay (ELISA) format resulted in significantly improved sensitivity and a broader dynamic range for detecting human Immunoglobulin G (hIgG) in the sera of various species. nih.gov This approach, achieving sensitivities in the low ng/mL range, showcases a powerful strategy that could be adapted for the detection of this compound or its metabolites in biological fluids. nih.gov

High-performance liquid chromatography (HPLC) with electrochemical detection, such as coulometric detection, is another sensitive method used for the analysis of related phenolic compounds in biological samples. For instance, a method for determining free 3-methoxy-4-hydroxyphenylglycol (MHPG) in plasma utilized HPLC with coulometric detection, achieving a detection limit of 0.1 µg/L. nih.gov This technique relies on the electrochemical properties of the analyte, offering high selectivity and sensitivity for electroactive compounds like phenols.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one |

| 3-(4-hydroxyphenyl)prop-2-enoic acid |

| 3-(4-hydroxyphenyl)propionic acid |

| Immunoglobulin G (hIgG) |

| 3-methoxy-4-hydroxyphenylglycol (MHPG) |

| Propionitrile (B127096) |

| 2,3-Bis(4-hydroxyphenyl)propionitrile (B1662864) |

Natural Occurrence and Biosynthetic Pathways of Hydroxyphenyl Propionitriles

Presence of 3-(4-Hydroxyphenyl)propionitrile in Natural Products

This compound has been identified as a natural product, belonging to a diverse group of secondary metabolites. biosynth.com Its presence in the natural world is a testament to the varied biosynthetic capabilities of living organisms.

While specific isolation of this compound from a plant source is not extensively detailed in readily available literature, the methodology for isolating similar compounds is well-established. A closely related compound, methyl 3-(4-hydroxyphenyl) propionate, has been successfully isolated from the root exudates of sorghum (Sorghum bicolor). The isolation process for this compound involved an activity-guided approach using High-Performance Liquid Chromatography (HPLC) for fractionation. The structural identification was then confirmed using Nuclear Magnetic Resonance (NMR) and mass spectrometry.

The biological significance of these related compounds is noteworthy. For instance, methyl 3-(4-hydroxyphenyl) propionate, released by sorghum roots, is implicated in biological nitrification inhibition (BNI). This process curtails the microbial conversion of ammonium (B1175870) to nitrate (B79036) in the soil, leading to improved nitrogen use efficiency and reduced negative environmental impacts from nitrogen leaching. The release of such compounds is a dynamic physiological process in plants, often stimulated by the presence of ammonium (NH₄⁺).

General techniques for the extraction and isolation of bioactive compounds from plant extracts are varied and depend on the chemical nature of the target molecule. Common methods are outlined in the table below.

Table 1: Common Techniques for Isolation of Bioactive Compounds from Plants

| Technique | Principle | Application |

|---|---|---|

| Solvent Extraction | Utilizes solvents of varying polarities (e.g., methanol, ethyl acetate, hexane) to dissolve and separate compounds based on their solubility. | Initial step to obtain a crude extract from the plant material. |

| Chromatography | Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. | Purification of specific compounds from the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography that provides high resolution and rapid separation. | Final purification and quantification of compounds like hydroxyphenyl propionitriles. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. | Structural elucidation of the isolated compound. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample. | Determination of molecular weight and elemental composition. |

This table is interactive. Click on the headers to sort the data.

Nitrile-containing compounds, particularly cyanogenic glycosides, are widely distributed throughout the plant kingdom. nih.gov It is estimated that over 3,000 plant species from more than 130 families produce these compounds. researchgate.net Their primary role is often defensive, releasing toxic hydrogen cyanide upon tissue damage to deter herbivores.

The distribution of these compounds is not random and often follows taxonomic lines. Several economically important plant families are known to contain a high number of cyanogenic species.

Table 2: Taxonomic Distribution of Cyanogenic Glycoside-Containing Plants

| Family | Examples of Genera/Species |

|---|---|

| Rosaceae | Prunus (almonds, cherries, peaches), Malus (apples) |

| Fabaceae | Trifolium (clover), Phaseolus (lima beans) |

| Euphorbiaceae | Manihot (cassava) |

| Linaceae | Linum (flax) |

| Poaceae | Sorghum (sorghum), Bambusa (bamboo) |

| Passifloraceae | Passiflora (passionflower) |

| Compositae | (Aster family) |

| Myrtaceae | Eucalyptus |

This table is interactive. Click on the headers to sort the data.

Studies on various plant species have revealed the presence of cyanogenic glycosides. For example, research conducted at the State University of Londrina, Brazil, identified cyanogenic glycosides in species such as Manihot esculenta (cassava), Passiflora edulis (passionflower), Macadamia ternifolia, and Prunus persica (peach). scielo.br Furthermore, a survey of the genus Eucalyptus found that approximately 4% of the species are cyanogenic, with the primary cyanogenic glycoside being prunasin (B192207) in many cases. monash.edu This wide distribution underscores the ecological importance of nitrile-containing compounds in plant defense and metabolism. scielo.br

Enzymatic and Non-Enzymatic Biosynthesis of Related Phenylacetaldehyde Oximes and Nitriles

The biosynthesis of nitrile compounds in nature, particularly in plants, is a sophisticated enzymatic process. The precursors for many cyanogenic glycosides are amino acids. nih.gov The general biosynthetic pathway involves a series of conversions from an amino acid to an aldoxime, which is then converted to a nitrile. nih.gov

A key step in this pathway is the dehydration of an aldoxime to form the corresponding nitrile, a reaction catalyzed by aldoxime dehydratases (Oxd). These enzymes have been identified in various bacteria and fungi and are being explored for their potential in sustainable, cyanide-free nitrile synthesis. nih.gov The biosynthesis of cyanogenic glycosides proceeds further from the nitrile, which is hydroxylated to an α-hydroxynitrile and subsequently glycosylated. nih.gov

In addition to enzymatic pathways, chemoenzymatic cascades have been developed that mimic the natural process. For instance, a one-pot reaction can start with a carboxylic acid, which is converted to an aldehyde by a carboxylic acid reductase (CAR). This aldehyde then chemically forms an oxime in situ, which is subsequently dehydrated to a nitrile by an aldoxime dehydratase.

Computational and Theoretical Investigations of 3 4 Hydroxyphenyl Propionitrile

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a target receptor, providing valuable information on binding affinity and mode of action.

While specific molecular docking studies on 3-(4-Hydroxyphenyl)propionitrile are not extensively reported in the public domain, research on structurally related compounds provides a clear indication of how this molecule might be investigated. For instance, studies on chalcone (B49325) derivatives, which share the hydroxyphenyl moiety, have demonstrated the utility of molecular docking in elucidating potential biological activities.

A study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a chalcone with a similar hydroxyphenyl group, investigated its inhibitory potential against penicillin-binding proteins of Staphylococcus aureus. mdpi.com The study revealed that the carbonyl group and the hydroxyphenyl group were crucial for binding within the active site of the protein. mdpi.com The binding energy, a measure of the affinity between the ligand and the receptor, was calculated to be -7.40 kcal/mol, indicating a strong and stable interaction. mdpi.com The key interactions observed were hydrogen bonds and van der Waals forces, with the carbonyl group forming multiple hydrogen bonds with the receptor's key amino acid residues. mdpi.com

These findings suggest that the hydroxyl and nitrile groups of this compound would likely play a significant role in its binding to biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor.

| Receptor Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Penicillin-Binding Protein (S. aureus) | 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | -7.40 | Not specified | mdpi.com |

| EGFR Tyrosine Kinase | Erlotinib (standard) | -8.539 | Not specified | preprints.org |

| EGFR Tyrosine Kinase | Ganhuangenin | -9.010 | Not specified | preprints.org |

| COX-2 | 3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione | Not specified | Not specified | researchgate.net |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into various molecular properties that are difficult to obtain through experimental means alone.

Key parameters derived from such calculations include:

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): This map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Thermodynamic Properties: Parameters such as enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability and reaction thermodynamics.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for electrophilic and nucleophilic attack |

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. By simulating the movements of atoms and molecules over time, MD can reveal details about conformational changes, binding pathways, and the stability of ligand-receptor complexes that are not accessible through static methods like molecular docking.

In the context of this compound, MD simulations could be employed to:

Refine Docking Poses: MD simulations can be used to assess the stability of binding poses predicted by molecular docking. The simulation can show whether the ligand remains stably bound in the predicted orientation or if it shifts to a different, more favorable position.

Characterize Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding. MD simulations can capture these changes, providing a more accurate picture of the binding event.

Calculate Binding Free Energies: More advanced MD techniques can be used to calculate the free energy of binding, providing a more rigorous prediction of binding affinity than the scoring functions used in molecular docking.

Studies on other systems, such as the interaction of remdesivir (B604916) with the SARS-CoV-2 RNA-dependent RNA polymerase, have demonstrated the power of MD simulations in understanding drug-target interactions at a detailed level. nih.gov These simulations revealed the stability of the drug in the active site and identified key interactions that contribute to its inhibitory activity. nih.gov

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Stability of the ligand-receptor complex | Assesses the stability of the binding pose |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the protein | Identifies flexible regions of the receptor that may be important for binding |

| Hydrogen Bond Analysis | Formation and breaking of hydrogen bonds over time | Quantifies the role of specific hydrogen bonds in binding affinity |

| Principal Component Analysis (PCA) | Major conformational changes during the simulation | Reveals the dominant motions of the ligand and receptor upon binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

For derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A QSAR study on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, for example, revealed that topological parameters played a significant role in their antimicrobial activity. The developed models were able to explain and predict a high percentage of the variance in the biological data, demonstrating their utility in guiding the design of new antimicrobial agents. Similarly, 3D-QSAR studies on other classes of compounds have successfully identified the key steric and electronic features required for activity. nih.govresearchgate.net

| QSAR Methodology | Description | Application to this compound Derivatives |

| Multiple Linear Regression (MLR) | Develops a linear equation relating a set of descriptors to activity. | To identify the most important physicochemical properties for a specific biological activity. |

| Partial Least Squares (PLS) | A regression method that can handle a large number of correlated descriptors. | To build robust predictive models when many descriptors are considered. |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method that relates the 3D steric and electrostatic fields of molecules to their activity. | To visualize the favorable and unfavorable regions for substitution on the molecular scaffold. |

| Pharmacophore Modeling | Identifies the spatial arrangement of essential features required for biological activity. | To screen virtual libraries for new compounds with the desired pharmacophoric features. |

Future Research Directions and Translational Prospects

Targeted Synthesis of More Potent and Selective Analogs

The development of new therapeutic agents often begins with the chemical modification of a lead compound to enhance its desired effects while minimizing off-target interactions. For 3-(4-hydroxyphenyl)propionitrile, future synthetic efforts will be crucial in generating analogs with improved potency and selectivity.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering the functional groups on the this compound backbone, researchers can identify which molecular features are critical for its biological activity. For instance, in the development of antimicrobial agents based on a similar 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, the introduction of different substituents, such as nitrofurane, was shown to enhance antifungal activity against specific pathogens like C. albicans. nih.gov This highlights how targeted modifications can modulate the biological spectrum of a compound.

Similarly, research on analogs of other neurologically active compounds has demonstrated that modifications to the phenyl ring, such as the addition of chloro, bromo, or fluoro groups, can significantly alter the potency for inhibiting monoamine uptake or the antagonism of specific receptors. nih.gov This approach could be applied to this compound to fine-tune its interaction with specific biological targets. The synthesis of novel derivatives will likely involve multi-step reactions, potentially utilizing convergent synthetic strategies to efficiently create a diverse library of analogs for screening. nih.gov

Table 1: Examples of Synthetic Modifications and Their Potential Impact

| Modification Site | Example Modification | Potential Outcome |

|---|---|---|

| Phenyl Ring | Halogenation (Cl, Br, F) | Increased potency and selectivity for specific receptors. nih.gov |

| Propionitrile (B127096) Chain | Bioisosteric replacement | Altered pharmacokinetic properties and metabolic stability. |

| Phenolic Hydroxyl | Esterification or etherification | Modified solubility and cell permeability. |

| Addition of Heterocycles | Introduction of furan (B31954) or thiophene (B33073) rings | Enhanced or altered spectrum of biological activity. nih.gov |

Advanced Biological Efficacy and Safety Profiling

Once a library of potent and selective analogs has been synthesized, the next critical step is to conduct a thorough evaluation of their biological effects. This involves a suite of in vitro and in vivo assays to determine their efficacy in relevant disease models and to establish a preliminary safety profile.

Advanced in vitro models, such as co-culture systems, organoids, and 3D-cell cultures, can provide more physiologically relevant data compared to traditional monolayer cell cultures. These models can be used to assess the efficacy of the novel analogs in a context that more closely mimics the in vivo environment. For example, in the context of antimicrobial research, the minimum inhibitory concentration (MIC) against a panel of multidrug-resistant bacterial and fungal pathogens is a key efficacy parameter. nih.gov

In vivo studies in animal models are indispensable for understanding the compound's behavior in a whole organism. These studies can confirm the therapeutic efficacy observed in vitro and provide crucial information on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion). For instance, studies on hydroxybupropion (B195616) analogs used tail-flick assays in mice to assess their ability to antagonize nicotine-mediated effects, providing in vivo validation of their mechanism of action. nih.gov In silico modeling can also be employed as a preliminary step to predict properties like gastrointestinal absorption and blood-brain barrier permeability, helping to prioritize compounds for further in vivo testing. nih.gov

Exploration of Novel Therapeutic Areas

While initial research may point towards a specific application for this compound and its analogs, it is crucial to explore their potential in other therapeutic areas. The biological targets of this compound may be implicated in a variety of diseases, opening up new avenues for its use.

Given the structural similarities to other biologically active small molecules, there is potential for application in areas such as oncology, neurodegenerative diseases, and inflammatory disorders. For example, many small molecule inhibitors have been investigated for their role in targeting pathways critical for cancer progression, such as the androgen receptor in prostate cancer. nih.gov The development of analogs could be guided by the known roles of similar phenolic compounds in modulating cellular signaling pathways involved in these diseases.

The search for novel therapeutic applications requires a broad screening approach, testing the compounds against a wide range of biological targets and disease models. This exploration could uncover unexpected activities and expand the therapeutic potential of the this compound scaffold beyond its initially identified applications. The discovery that zinc metalloproteinases are implicated in fibrosis and neurodegeneration has spurred the search for selective inhibitors in these areas. nih.gov

Development of High-Throughput Screening Assays

To efficiently screen libraries of newly synthesized analogs and identify the most promising candidates, the development of robust high-throughput screening (HTS) assays is essential. rti.org HTS allows for the rapid testing of thousands of compounds, significantly accelerating the drug discovery process.

These assays can be either target-based or cell-based. In a target-based approach, the assay measures the direct interaction of the compound with a purified biological target, such as an enzyme or receptor. For example, kinetic assays can be developed to determine not just if a compound binds to its target, but also how quickly it binds and dissociates, which can be a better predictor of in vivo activity than simple affinity measurements. hubspotusercontent-na1.net

Cell-based assays, on the other hand, measure the effect of a compound on a cellular process or pathway in a more physiologically relevant context. nih.gov These assays can be designed to measure a variety of endpoints, such as cell viability, gene expression, or the activation of specific signaling pathways. The use of automated liquid handling and advanced plate readers can enable the screening of large compound libraries in a time- and cost-effective manner. mssm.edu The development of such assays would be a critical step in identifying novel this compound analogs with therapeutic potential. nih.gov

Table 2: Types of High-Throughput Screening Assays

| Assay Type | Description | Example Application |

|---|---|---|

| Target-Based | Measures direct interaction with a purified biological molecule (e.g., enzyme, receptor). | Screening for inhibitors of a specific kinase involved in a disease pathway. hubspotusercontent-na1.net |

| Cell-Based | Measures the effect of a compound on a cellular function or pathway. | Identifying compounds that inhibit the proliferation of cancer cells. nih.gov |

| Kinetic Assays | Determines the rate of binding and dissociation of a compound from its target. | Characterizing covalent inhibitors to understand their mechanism of action. hubspotusercontent-na1.net |

| Reporter Gene Assays | Uses a reporter gene (e.g., luciferase) to measure the activity of a specific signaling pathway. | Screening for modulators of a transcription factor involved in inflammation. |

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the mechanism of action of this compound and its analogs, it is crucial to integrate experimental data with systems biology and multi-omics approaches. nih.govnih.govresearchgate.net This holistic perspective allows researchers to move beyond a single target and understand how a compound affects the complex network of interactions within a biological system. frontiersin.org

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global snapshot of the molecular changes that occur in cells or tissues in response to treatment with a compound. nih.gov For example, transcriptomics can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics, which is the study of small molecules (metabolites), can provide insights into the metabolic pathways that are affected. nih.govresearchgate.net

By integrating these different omics datasets, researchers can construct detailed models of the cellular networks that are perturbed by the compound. oeno-one.eu This systems-level understanding can help to identify novel drug targets, elucidate mechanisms of action, discover biomarkers for predicting treatment response, and potentially identify off-target effects early in the drug development process. frontiersin.org This integrated approach will be invaluable for the future development of therapeutics based on the this compound scaffold. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-(4-Hydroxyphenyl)propionitrile?

The synthesis typically involves coupling reactions between phenolic derivatives and nitrile precursors. A common approach is the nucleophilic substitution of halogenated intermediates (e.g., 4-hydroxyphenyl halides) with cyanoethylating agents. For example, reacting 4-hydroxyphenyl bromide with acrylonitrile under basic conditions may yield the target compound. Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (40–80°C), and catalyst use (e.g., K₂CO₃). Purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How can researchers characterize the purity and structure of this compound?

Analytical techniques include:

- NMR spectroscopy : Confirm the presence of the aromatic protons (δ 6.7–7.2 ppm) and the nitrile group (absence of protons but detectable via ¹³C NMR at δ 115–120 ppm).

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 280 nm.

- FTIR : Identify functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C≡N stretch at 2240 cm⁻¹).

Cross-validate results with commercial standards or literature data .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate nitrile-containing waste and consult hazardous waste guidelines. Store waste in airtight containers labeled for professional disposal .

Advanced Research Questions

Q. How does this compound (DPN) demonstrate selectivity for estrogen receptor β (ERβ) in experimental models?

DPN’s ERβ selectivity is validated through competitive binding assays and transcriptional activation studies. Key steps:

- Control Agents : Compare with ERα-specific agonists (e.g., PPT) and non-selective agonists (e.g., estradiol).

- In Vitro Assays : Use ERβ-transfected HEK293 cells to measure luciferase reporter activity. DPN typically shows >70-fold selectivity for ERβ over ERα.

- In Vivo Validation : Employ ERβ knockout mice to confirm target specificity in physiological responses (e.g., ovarian follicle development) .

Q. How should researchers address contradictions in reported biological activities of DPN across different cell lines?

Discrepancies may arise from variations in cell type, ER expression levels, or assay conditions. Mitigation strategies:

- Dose-Response Curves : Establish EC₅₀ values for each model system.

- Receptor Quantification : Use qPCR or Western blot to measure ERα/ERβ ratios in cell lines.

- Pathway Inhibition : Apply ER antagonists (e.g., ICI 182,780) to confirm ER-dependent effects .

Q. What experimental design considerations are critical for studying DPN’s effects on ovarian follicle development in vivo?

- Neonatal Exposure : Administer DPN subcutaneously (1–10 mg/kg/day) to postnatal day 1–5 mice.

- Histological Analysis : Collect ovaries at puberty (e.g., PND 21) and assess polyovular follicles via hematoxylin-eosin staining.

- Control Groups : Include ERβ knockout mice and vehicle-treated cohorts to isolate ERβ-mediated effects .

Q. How can gene expression changes induced by DPN be robustly quantified in adipocyte models?

- RNA Isolation : Extract total RNA from 3T3-L1 adipocytes treated with DPN (1–10 µM for 24 h).

- RT-qPCR : Target ERβ-regulated genes (e.g., visfatin, RBP4) using primers validated via melt-curve analysis.

- Protein Validation : Perform Western blotting with antibodies against target proteins (e.g., visfatin) and normalize to housekeeping genes (e.g., GAPDH) .

Q. What methodologies are used to assess DPN’s competitive binding affinity against endogenous estrogens?

- Radioligand Displacement Assays : Incubate ERβ-containing cell membranes with ³H-estradiol and increasing DPN concentrations.

- Scatchard Analysis : Calculate dissociation constants (Kd) to compare binding affinities.

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding interactions with ERβ’s ligand-binding domain .

Q. How does the stability of DPN in aqueous solutions impact experimental reproducibility?

Q. What strategies can elucidate synergistic effects between DPN and other ER modulators?

- Combination Index (CI) Method : Treat cells with DPN and co-agents (e.g., SERMs) at fixed ratios and calculate CI via CompuSyn software.

- Transcriptomic Profiling : Perform RNA-seq to identify co-regulated pathways.

- Dose-Matrix Design : Test multiple concentrations in a checkerboard assay to detect non-linear interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.